molecular formula C20H18N2O4S B3517713 3-(2-furyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide

3-(2-furyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide

Cat. No.: B3517713
M. Wt: 382.4 g/mol
InChI Key: POKASXHWSWKBSU-JLHYYAGUSA-N
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Description

The compound “3-(2-furyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide” is an organic compound containing multiple functional groups including a furyl group (a furan ring), an amide group, and a sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate furyl, amide, and sulfonamide precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an amide linkage, and a sulfonamide linkage . The presence of these functional groups would likely confer specific chemical properties to the compound.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions typical of the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the furan ring could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide and sulfonamide groups could confer solubility in polar solvents .

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity under various conditions, and developing methods for its synthesis .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-15-4-11-19(12-5-15)27(24,25)22-17-8-6-16(7-9-17)21-20(23)13-10-18-3-2-14-26-18/h2-14,22H,1H3,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKASXHWSWKBSU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-furyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide

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